![molecular formula C15H14O3 B15235484 Methyl 2-[2-(hydroxymethyl)phenyl]benzoate](/img/structure/B15235484.png)
Methyl 2-[2-(hydroxymethyl)phenyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[2-(hydroxymethyl)phenyl]benzoate is an organic compound belonging to the class of benzoates It is characterized by a benzene ring substituted with a hydroxymethyl group and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-[2-(hydroxymethyl)phenyl]benzoate can be synthesized through the esterification of 2-[2-(hydroxymethyl)phenyl]benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques such as distillation and crystallization ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[2-(hydroxymethyl)phenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: 2-[2-(carboxymethyl)phenyl]benzoic acid.
Reduction: 2-[2-(hydroxymethyl)phenyl]benzyl alcohol.
Substitution: 2-[2-(hydroxymethyl)phenyl]-4-nitrobenzoate (nitration product).
Aplicaciones Científicas De Investigación
Methyl 2-[2-(hydroxymethyl)phenyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-[2-(hydroxymethyl)phenyl]benzoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
Methyl salicylate: Contains a hydroxyl group ortho to the ester, leading to different reactivity and applications.
Methyl 2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
Uniqueness
Methyl 2-[2-(hydroxymethyl)phenyl]benzoate is unique due to the presence of both a hydroxymethyl group and a methyl ester group on the benzene ring
Propiedades
Fórmula molecular |
C15H14O3 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
methyl 2-[2-(hydroxymethyl)phenyl]benzoate |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-16/h2-9,16H,10H2,1H3 |
Clave InChI |
LLTZIPYKNWKAFJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1C2=CC=CC=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


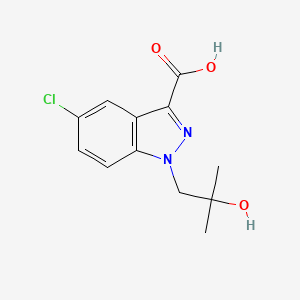
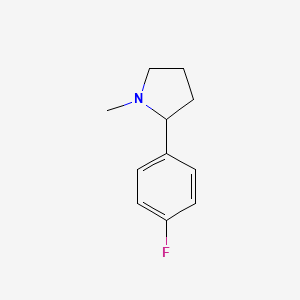
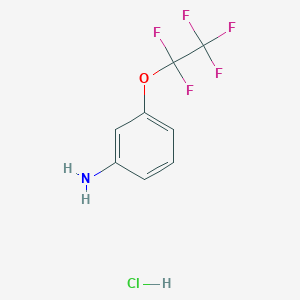

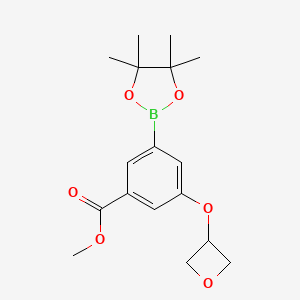

![Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15235436.png)
![1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15235446.png)
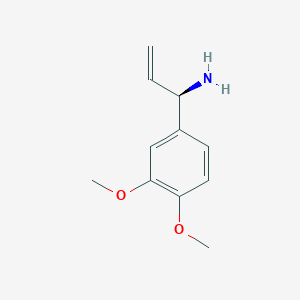
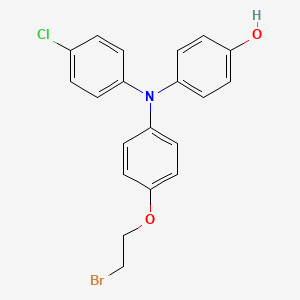

![Tert-butyl7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate](/img/structure/B15235464.png)


